2-Phenyl-2H-1-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2H-1-benzopyran-4-ol is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-1-benzopyran-4-ol can be achieved through various methods. One common method involves the reaction between a phenol, such as resorcinol, and an α, β-unsaturated carboxylic acid, such as β-β-dimethyl acrylic acid, in the presence of a strong acid catalyst . Another approach is the solid-phase parallel synthesis, which allows for the construction of drug-like 2H-benzopyrans and related libraries .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of homogeneous and heterogeneous catalysts to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-2H-1-benzopyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction with lead (IV) acetate results in the formation of benzofuran and cyclohexadienone derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lead (IV) acetate, which facilitates oxidation reactions, and various acids and bases that promote substitution reactions .
Major Products: The major products formed from these reactions include benzofuran derivatives and cyclohexadienone compounds, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2H-1-benzopyran-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, with some derivatives showing significant antiproliferative activity against cancer cell lines . Additionally, it has applications in the development of drugs targeting acetylcholinesterase and advanced glycation end products .
Wirkmechanismus
The mechanism of action of 2-Phenyl-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Other derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Phenyl-2H-1-benzopyran-4-ol include other benzopyran derivatives such as 2-Phenyl-4H-1-benzopyran and 2-Phenyl-1-benzopyran-4-one . These compounds share a similar core structure but differ in the position of the oxygen atom and the degree of saturation in the pyran ring.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of a hydroxyl group at the 4-position, which contributes to its unique chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research .
Eigenschaften
CAS-Nummer |
189381-63-3 |
---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2-phenyl-2H-chromen-4-ol |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10,15-16H |
InChI-Schlüssel |
INLKLFJWEGTXFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.